(S)-1-(3-Fluoro-4-methoxyphenyl)ethanamine hydrochloride
Overview
Description
(S)-1-(3-Fluoro-4-methoxyphenyl)ethanamine hydrochloride is a chiral amine compound characterized by the presence of a fluorine atom and a methoxy group on the phenyl ring. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential pharmacological properties and its role as an intermediate in the synthesis of various bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(3-Fluoro-4-methoxyphenyl)ethanamine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the commercially available 3-fluoro-4-methoxybenzaldehyde.
Reductive Amination: The aldehyde is subjected to reductive amination using (S)-1-phenylethylamine in the presence of a reducing agent such as sodium triacetoxyborohydride. This step yields the corresponding amine.
Hydrochloride Formation: The free amine is then converted to its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent, such as ethanol or ether.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve:
Large-Scale Reductive Amination: Utilizing continuous flow reactors to enhance the efficiency and yield of the reductive amination process.
Purification: Employing crystallization or chromatography techniques to purify the final product.
Quality Control: Implementing rigorous quality control measures to ensure the purity and consistency of the compound.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(3-Fluoro-4-methoxyphenyl)ethanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed for reduction.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of alkanes.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(S)-1-(3-Fluoro-4-methoxyphenyl)ethanamine hydrochloride has several scientific research applications, including:
Medicinal Chemistry: It serves as an intermediate in the synthesis of potential therapeutic agents, particularly those targeting neurological disorders.
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules.
Biological Studies: The compound is utilized in studies investigating the structure-activity relationships of bioactive molecules.
Industrial Applications: It is employed in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (S)-1-(3-Fluoro-4-methoxyphenyl)ethanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom and methoxy group on the phenyl ring can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(S)-1-(3-Fluoro-4-hydroxyphenyl)ethanamine hydrochloride: Similar structure but with a hydroxy group instead of a methoxy group.
(S)-1-(3-Chloro-4-methoxyphenyl)ethanamine hydrochloride: Similar structure but with a chlorine atom instead of a fluorine atom.
(S)-1-(3-Fluoro-4-methoxyphenyl)propanamine hydrochloride: Similar structure but with an additional carbon in the alkyl chain.
Uniqueness
(S)-1-(3-Fluoro-4-methoxyphenyl)ethanamine hydrochloride is unique due to the specific combination of the fluorine atom and methoxy group on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This combination can result in distinct pharmacological properties and synthetic utility compared to other similar compounds.
Properties
IUPAC Name |
(1S)-1-(3-fluoro-4-methoxyphenyl)ethanamine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FNO.ClH/c1-6(11)7-3-4-9(12-2)8(10)5-7;/h3-6H,11H2,1-2H3;1H/t6-;/m0./s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWQJXEXCMWBMQV-RGMNGODLSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)OC)F)N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC(=C(C=C1)OC)F)N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClFNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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